

# An In-depth Technical Guide to the Structure and Bonding in Diaryliodonium Salts

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Diaryliodonium salts have emerged as versatile and powerful reagents in modern organic synthesis, finding widespread application as efficient arylating agents in a variety of chemical transformations. Their stability, reactivity, and unique bonding characteristics make them invaluable tools in the construction of complex molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the core principles governing the structure and bonding of diaryliodonium salts, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

# **Molecular Structure and Bonding**

Diaryliodonium salts are hypervalent iodine(III) compounds with the general formula [Ar-I-Ar'] $^+X^-$ , where Ar and Ar' represent aryl groups and  $X^-$  is a counteranion. The central iodine atom in these salts is formally in the +3 oxidation state.[1][2]

#### 1.1. Geometry and the Hypervalent Bond

X-ray crystallographic studies have revealed that diaryliodonium salts typically adopt a T-shaped molecular geometry.[2] This geometry is a consequence of the hypervalent nature of the iodine atom, which accommodates more than the traditional octet of electrons in its valence shell. The bonding in these compounds is best described by the three-center, four-electron (3c-4e) bond model.[3]



In this model, a p-orbital on the central iodine atom interacts with orbitals from the two ipsocarbons of the aryl groups and the counteranion, leading to the formation of a bonding, a nonbonding, and an anti-bonding molecular orbital. The four electrons occupy the bonding and non-bonding orbitals, resulting in a stable hypervalent bond. The two aryl groups and the iodine atom lie roughly in a plane, with the C-I-C bond angle deviating from 180° due to the presence of the lone pairs on the iodine atom and the influence of the counteranion.[3]

#### 1.2. The Carbon-Iodine Bond

The carbon-iodine (C-I) bonds in diaryliodonium salts are key to their reactivity. These bonds are typically longer and weaker than the C-I bond in iodoarenes, rendering the aryl groups susceptible to nucleophilic attack. The electrophilic character of the iodine atom withdraws electron density from the attached aryl rings, further activating them as arylating agents.[4]

# **Quantitative Structural Data**

The precise geometric parameters of diaryliodonium salts can vary depending on the nature of the aryl substituents and the counteranion. The following table summarizes representative crystallographic data for a selection of diaryliodonium salts.

Diaryliodoniu m Salt	C-I Bond Length (Å)	C-I-C Bond Angle (°)	Counteranion	Reference
Diphenyliodoniu m triflate	2.08 - 2.10	~95	OTf <sup>-</sup>	[5]
Bis(4- fluorophenyl)iodo nium triflate	Not specified	Not specified	OTf <sup></sup>	[6][7]
Dibenzobromoliu m salts	1.928 - 1.935 (C- Br)	~87 (C-Br-C)	Various	[8]
Dibenzochloroliu m salts	1.779 - 1.789 (C- Cl)	~92 (C-Cl-C)	Various	[8]

Note: Specific C-I bond lengths and C-I-C bond angles for many salts are not readily available in a compiled format and often require access to specific crystallographic databases.



# **Synthesis of Diaryliodonium Salts**

A variety of synthetic methods have been developed for the preparation of both symmetrical and unsymmetrical diaryliodonium salts. Modern approaches often focus on one-pot procedures to improve efficiency and scalability.

## 3.1. General Synthetic Strategies

Common synthetic routes typically involve the oxidation of an iodoarene in the presence of an arene and a strong acid. Oxidants such as meta-chloroperoxybenzoic acid (mCPBA) and Oxone® are frequently employed. The choice of acid is crucial and often determines the counteranion of the resulting salt; trifluoromethanesulfonic acid (TfOH) and toluenesulfonic acid (TsOH) are common choices.[9][10]

One-pot syntheses starting from elemental iodine and arenes have also been developed, offering a more atom-economical approach.[11] Flow synthesis has emerged as a safe and scalable method for the preparation of diaryliodonium triflates, particularly for exothermic reactions.[1][12]

### 3.2. Experimental Protocols

Below are detailed experimental protocols for the synthesis of representative diaryliodonium salts.

Protocol 1: One-Pot Synthesis of (Mesityl)(phenyl)iodonium Triflate[13]

- Materials: Iodobenzene (1.0 mmol), mesitylene (1.1 mmol), m-chloroperoxybenzoic acid (mCPBA, ≤77%, 1.1 mmol), trifluoromethanesulfonic acid (TfOH, 2.0 mmol), dichloromethane (DCE).
- Procedure:
  - $\circ$  To a solution of iodobenzene and mesitylene in DCE, add mCPBA and cool the mixture to 0 °C.
  - Slowly add TfOH to the cooled mixture.



- Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-2 hours), monitoring by TLC.
- Upon completion, the reaction mixture is typically concentrated, and the product is precipitated by the addition of diethyl ether.
- The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
- Yield: 87%[13]

Protocol 2: One-Pot Synthesis of Bis(4-tert-butylphenyl)iodonium Triflate from Iodine[14][15]

- Materials: Iodine (9.05 mmol), tert-butylbenzene (4.1 equiv), m-chloroperoxybenzoic acid (mCPBA, 73%, 3.1 equiv), trifluoromethanesulfonic acid (TfOH, 5 equiv), dichloromethane (100 mL).[14]
- Procedure:
  - A flask is charged with iodine and dichloromethane.[14]
  - m-CPBA is added, followed by tert-butylbenzene, and the flask is cooled to 0°C.[14]
  - TfOH is added slowly, and the mixture is stirred at room temperature for 20 minutes.
  - The reaction mixture is washed with water, and the organic layer is concentrated.[14]
  - The product is precipitated with diethyl ether, filtered, washed, and dried.[14]
- Yield: 78%[14]

Protocol 3: Flow Synthesis of Diaryliodonium Triflates[1]

- General Setup: A microreactor system with syringe pumps for reagent delivery.
- Reagents:
  - Feed 1: Aryl iodide and arene in dichloroethane (DCE).



- Feed 2: m-CPBA in DCE.
- Feed 3: Trifluoromethanesulfonic acid (TfOH) in DCE.
- Procedure:
  - The reagent solutions are pumped through a micromixer and into a temperature-controlled microreactor.
  - The reaction is completed within a short residence time (seconds to minutes).
  - The product stream is collected, and the diaryliodonium salt is isolated by precipitation with diethyl ether.
- Yields: Generally high, up to 92%.[1]

# **Reactivity and Reaction Mechanisms**

Diaryliodonium salts are primarily used as electrophilic arylating agents for a wide range of nucleophiles, including C, N, O, and S-centered species. The reactions can proceed through either metal-free or transition-metal-catalyzed pathways.

#### 4.1. Metal-Free Arylation

In the absence of a metal catalyst, the arylation reaction is believed to proceed via a ligand coupling mechanism. The nucleophile attacks the electrophilic iodine(III) center to form a transient hypervalent iodine intermediate. This is followed by reductive elimination to furnish the arylated product and an iodoarene byproduct.[16] The regioselectivity of arylation with unsymmetrical diaryliodonium salts is often governed by electronic effects, with the more electron-deficient aryl group being preferentially transferred.[16]

## 4.2. Transition-Metal-Catalyzed Arylation

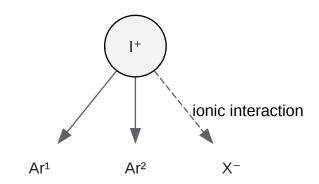
Transition metals, particularly copper and palladium, can catalyze arylation reactions using diaryliodonium salts, often under milder conditions and with different selectivity compared to metal-free conditions.



Copper-Catalyzed Arylation: The mechanism of copper-catalyzed arylation is thought to involve an oxidative addition of the diaryliodonium salt to a Cu(I) species to generate a Cu(III)-aryl intermediate. This is followed by coordination of the nucleophile and subsequent reductive elimination to afford the arylated product and regenerate the Cu(I) catalyst.[17]

## **Visualizations**

## 5.1. General Structure of a Diaryliodonium Salt



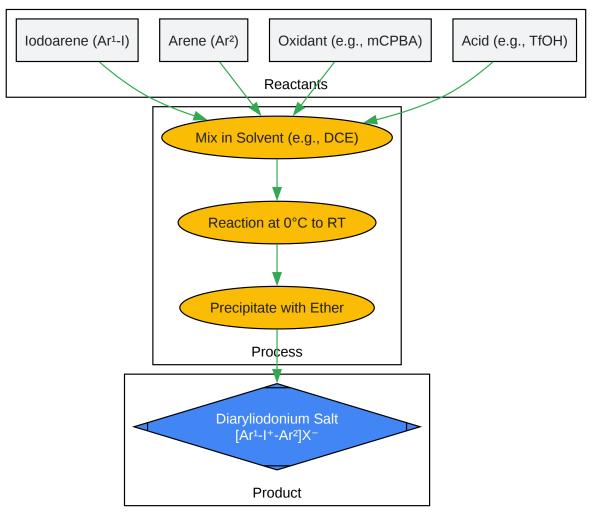
General Structure of a Diaryliodonium Salt

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Caption: T-shaped geometry of a diaryliodonium salt.

5.2. One-Pot Synthesis Workflow





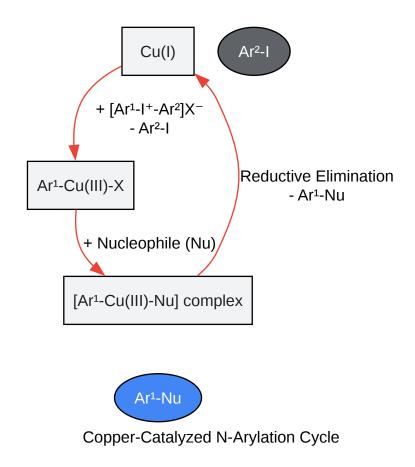
One-Pot Synthesis of Diaryliodonium Salts

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Caption: Workflow for one-pot synthesis.

5.3. Copper-Catalyzed N-Arylation Cycle





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Caption: Catalytic cycle for N-arylation.

# Substituent Effects on Reactivity and Yield

The electronic and steric properties of the substituents on the aryl rings of diaryliodonium salts significantly influence their reactivity and the yields of arylation reactions.

#### 6.1. Electronic Effects

- Electron-withdrawing groups (EWGs) on one of the aryl rings of an unsymmetrical diaryliodonium salt generally make that aryl group more electrophilic and thus more readily transferred in metal-free reactions.
- Electron-donating groups (EDGs) tend to decrease the electrophilicity of the attached aryl ring, making it a poorer leaving group and often leading to the preferential transfer of the other aryl group in unsymmetrical salts.







## 6.2. Steric Effects

Ortho-substituents can hinder the approach of a nucleophile to the ipso-carbon, potentially
lowering reaction rates and yields. However, in some cases, steric hindrance can be
exploited to direct the selective transfer of the less hindered aryl group in unsymmetrical
salts.

Table of Substituent Effects on Synthesis Yields:



lodoarene Substituent (R¹)	Arene Substituent (R²)	Product	Yield (%)	Reference
4-Me	4-Me	Di-p- tolyliodonium triflate	89	[13]
Н	Н	Diphenyliodoniu m triflate	88	[13]
4-F	4-F	Bis(4- fluorophenyl)iodo nium triflate	72	[13]
4-NO <sub>2</sub>	Н	(4-Nitrophenyl) (phenyl)iodonium triflate	74	[13]
4-Br	4-Br	Bis(4- bromophenyl)iod onium triflate	81	[13]
4-Cl	4-Cl	Bis(4- chlorophenyl)iod onium triflate	66	[13]
3-CF₃	Н	(3- (Trifluoromethyl) phenyl) (phenyl)iodonium bromide	92	
4-Br	Mesityl	(4-Bromophenyl) (mesityl)iodoniu m bromide	65	
3,5-(CF <sub>3</sub> ) <sub>2</sub>	Mesityl	(3,5- Bis(trifluorometh yl)phenyl)	68	<del></del>



(mesityl)iodoniu m bromide

This guide provides a foundational understanding of the structure, bonding, and reactivity of diaryliodonium salts. For more specific applications and advanced topics, consulting the primary literature is recommended.

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